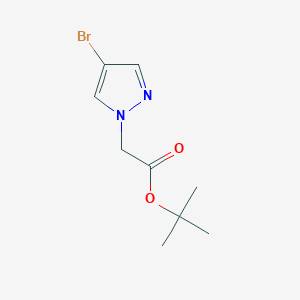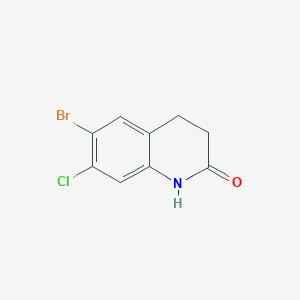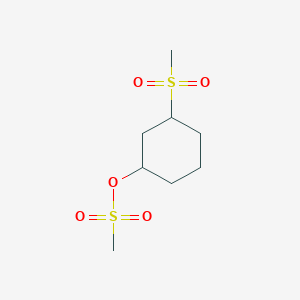
3-Methanesulfonylcyclohexyl methanesulfonate
Descripción general
Descripción
3-Methanesulfonylcyclohexyl methanesulfonate is a chemical compound with the molecular formula C₈H₁₆O₅S₂ and a molecular weight of 256.34 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
3-Methanesulfonylcyclohexyl methanesulfonate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in biochemical studies to modify proteins and other biomolecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
It is known that methanesulfonate esters, to which this compound belongs, are biological alkylating agents .
Mode of Action
3-Methanesulfonylcyclohexyl methanesulfonate, as a methanesulfonate ester, acts as a biological alkylating agent . Its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Methanesulfonylcyclohexyl methanesulfonate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain sulfonate-utilizing enzymes, leading to the formation of specific reaction products . The nature of these interactions often involves the formation of covalent bonds between the compound and the active sites of enzymes, resulting in enzyme inhibition or activation depending on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in sulfur metabolism, leading to changes in cellular metabolic flux . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding often involves the formation of covalent bonds, which can result in irreversible changes to the enzyme’s structure and function . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the oxidation and reduction of sulfur-containing compounds . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. For example, this compound can be metabolized by sulfonate monooxygenase, resulting in the formation of specific reaction products that are further processed by other metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments . The distribution of this compound can influence its biochemical activity and interactions with other biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can also affect its interactions with other biomolecules and its overall biochemical activity.
Métodos De Preparación
The synthesis of 3-Methanesulfonylcyclohexyl methanesulfonate typically involves the reaction of cyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Methanesulfonylcyclohexyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group acts as a leaving group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly documented.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form cyclohexanol and methanesulfonic acid.
Comparación Con Compuestos Similares
3-Methanesulfonylcyclohexyl methanesulfonate can be compared to other sulfonate esters such as:
Tosylates (p-toluenesulfonates): Similar in function but derived from p-toluenesulfonic acid.
Mesylates (methanesulfonates): Similar leaving group properties but differ in the alkyl group attached to the sulfonate.
These compounds share similar reactivity patterns but differ in their specific applications and reactivity profiles.
Propiedades
IUPAC Name |
(3-methylsulfonylcyclohexyl) methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S2/c1-14(9,10)8-5-3-4-7(6-8)13-15(2,11)12/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAQJAJJNNJOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216288 | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384428-89-0 | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanol, 3-(methylsulfonyl)-, 1-methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601216288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


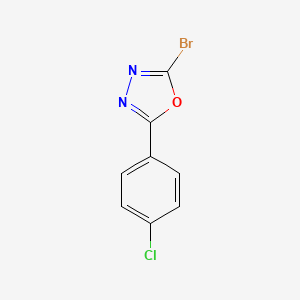

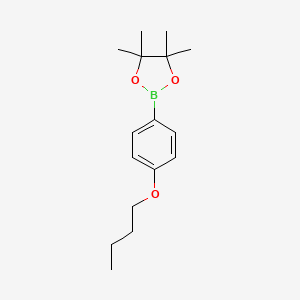
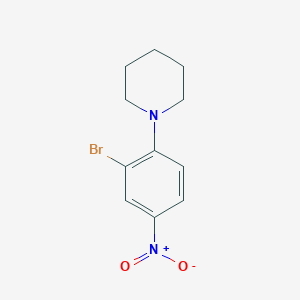
![6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine](/img/structure/B1377238.png)
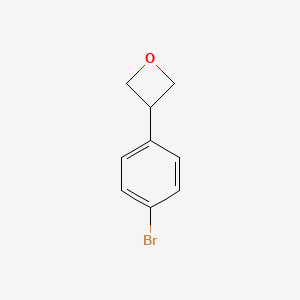

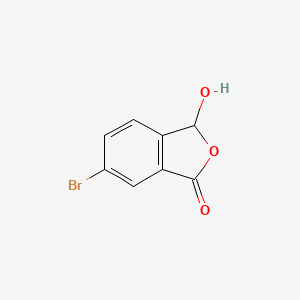
![Tert-butyl 2-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1377245.png)
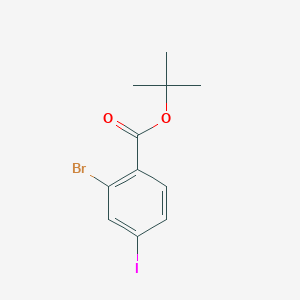
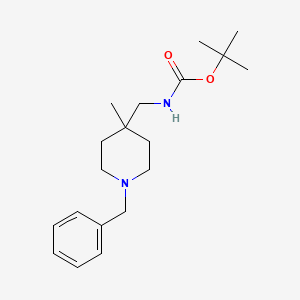
![benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate](/img/structure/B1377251.png)
